molecular formula C15H19N5O2 B2987936 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034455-79-1

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

カタログ番号: B2987936
CAS番号: 2034455-79-1
分子量: 301.35
InChIキー: ZDYIWUYHIXNXAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a structurally complex methanone derivative featuring a pyrazole moiety linked to a bicyclic cyclopenta-pyrazolo-pyrazine system.

特性

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-18-8-11(14(17-18)22-2)15(21)19-6-7-20-13(9-19)10-4-3-5-12(10)16-20/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYIWUYHIXNXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone , with CAS number 2034455-79-1 , is a member of a class of pyrazole derivatives that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N5O2C_{15}H_{19}N_{5}O_{2} with a molecular weight of 301.34 g/mol . The structure features a methoxy group and a complex bicyclic system which may influence its interaction with biological targets.

PropertyValue
CAS Number2034455-79-1
Molecular FormulaC15H19N5O2
Molecular Weight301.34 g/mol

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities including:

  • Antimicrobial : Certain pyrazole compounds have shown efficacy against various bacterial strains.
  • Anticancer : Some derivatives have demonstrated antiproliferative effects in cancer cell lines.
  • Anti-inflammatory : Pyrazoles are known for their potential in reducing inflammation.

Antimicrobial Activity

A study highlighted the activity of pyrazole derivatives against Mycobacterium tuberculosis , suggesting that modifications to the pyrazole ring can enhance antimicrobial efficacy. The presence of specific substituents can significantly alter the compound's interaction with microbial targets ( ).

Anticancer Activity

In vitro studies evaluating similar pyrazole compounds revealed significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative exhibited an IC50 value of 0.98 µM against A549 cells, indicating potent activity ( ).

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features:

  • Substituents : The presence of electron-donating groups like methoxy enhances activity.
  • Bicyclic Structures : Compounds with fused ring systems often show improved binding affinity to biological targets.
  • Hydrophobic Interactions : Increased lipophilicity can enhance membrane permeability and bioavailability.

Case Study 1: Anticancer Evaluation

A derivative structurally similar to our compound was synthesized and tested for anticancer properties. It showed significant inhibition of cell proliferation in A549 cells with a mechanism involving apoptosis induction confirmed through Western blot analysis ( ).

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of pyrazole derivatives against various pathogens. The results indicated that specific modifications to the pyrazole core could lead to enhanced activity against resistant strains of bacteria ( ).

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related methanone derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Bioactivity Synthesis Highlights
(3-Methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone C₁₇H₂₁N₅O₂ ~327.4 g/mol 3-methoxy-1-methylpyrazole; bicyclic pyrazolo-pyrazine Not explicitly reported (inferred: potential antimicrobial/anticancer activity) Likely involves condensation of pyrazole precursors with bicyclic amines
1-(3,4,8,9-Tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone C₁₈H₂₁N₃O 295.4 g/mol m-Tolyl group; bicyclic pyrazolo-pyrazine Not reported Condensation of m-tolylacetyl chloride with bicyclic amine
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone C₂₃H₂₀ClN₅O₂ 458.9 g/mol 2-Chlorophenyl; isoxazole; pyrazolo-pyrido-pyrimidine Not reported (inferred: potential kinase inhibition due to pyrimidine core) Multi-step cyclization involving isoxazole and pyrido-pyrimidine precursors
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone C₂₃H₂₁N₇O 419.5 g/mol 3,5-Dimethylpyrazole; pyrazolo-pyrimidine Cardiotonic, hypotensive, and platelet aggregation inhibition Suzuki coupling or nucleophilic substitution on pyrazolo-pyrimidine

Structural and Functional Insights

Substituent Effects :

  • The 3-methoxy group in the target compound may improve solubility compared to hydrophobic substituents like the 2-chlorophenyl group in or the m-tolyl group in . However, electron-withdrawing groups (e.g., chloro in ) could enhance binding to electrophilic enzyme pockets .
  • The bicyclic pyrazolo-pyrazine core in the target compound and differs from the pyrazolo-pyrido-pyrimidine system in , which may confer distinct electronic properties and conformational rigidity .

Synthetic Pathways :

  • The target compound likely shares synthetic strategies with , involving condensation of substituted pyrazole carboxylic acids or chlorides with bicyclic amines under basic conditions (e.g., triethylamine) .
  • In contrast, requires multi-step cyclization to assemble the pyrido-pyrimidine scaffold, which increases synthetic complexity .

Bioactivity Trends: Pyrazolo-pyrimidine derivatives (e.g., ) exhibit cardiotonic and hypotensive activities, attributed to their ability to modulate cyclic nucleotide phosphodiesterases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。